Penciclovir Penciclovir Penciclovir is a member of the class of 2-aminopurines that is guanine in which the hydrogen at position 9 is substituted by a 4-hydroxy-3-(hydroxymethyl)but-1-yl group. An antiviral drug, it is administered topically for treatment of herpes labialis. A prodrug, famciclovir, is used for oral administration. It has a role as an antiviral drug. It is a member of 2-aminopurines and a member of propane-1,3-diols. It is functionally related to a guanine.
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity used for the treatment of various herpes simplex virus (HSV) infections. Displaying low toxicity and good selectivity, penciclovir is a nucleoside analogue.
Penciclovir is a Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of penciclovir is as a DNA Polymerase Inhibitor.
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity, mainly used to treat infections from herpes simplex virus (HSV) types 1 and 2. In HSV infected cells, penciclovir is phosphorylated by viral thymidine kinase and subsequently converted by cellular kinases into the active metabolite, penciclovir triphosphate, which competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding. As a result, herpes viral DNA synthesis and replication are selectively inhibited.
See also: Famciclovir (active moiety of).
Brand Name: Vulcanchem
CAS No.: 39809-25-1
VCID: VC0538946
InChI: InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
SMILES: C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol

Penciclovir

CAS No.: 39809-25-1

Cat. No.: VC0538946

Molecular Formula: C10H15N5O3

Molecular Weight: 253.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Penciclovir - 39809-25-1

CAS No. 39809-25-1
Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
IUPAC Name 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
Standard InChI InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Standard InChI Key JNTOCHDNEULJHD-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N
SMILES C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Appearance Solid powder
Colorform White crystalline solid from water (monohydrate) ... also reported as colorless matted needles
Melting Point 275-277 °C
275-277 °C ... /also reported as/ 272-275 °C
275 - 277 °C

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Penciclovir (C₁₀H₁₅N₅O₃) features a 2-aminopurine core modified with a 4-hydroxy-3-(hydroxymethyl)but-1-yl side chain at the N9 position . This structural configuration confers both water solubility (1 mg/mL at pH 2.0) and membrane permeability, enabling effective cellular uptake. X-ray powder diffraction analysis confirms its crystalline orthorhombic system, with characteristic peaks at 8°, 11°, 17°, 24°, 28°, and 34° .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight253.26 g/mol
Melting Point275-277°C
278.27°C (DSC)
Boiling Point653.4±65.0°C (Predicted)
Density1.68±0.1 g/cm³
pKa14.42±0.10
λmax (H₂O)253 nm

The observed melting point variation between 275-277°C and 278.27°C likely stems from differences in analytical methodologies—differential scanning calorimetry (DSC) versus traditional capillary methods. Thermogravimetric analysis reveals onset of degradation at 300°C, with 1.66% mass loss below 100°C attributable to residual moisture .

Synthetic Pathways

Industrial synthesis typically proceeds via two four-step routes from 2-(hydroxymethyl)butane-1,4-diol . A representative pathway involves:

  • Protection of diol groups using dimethyl acetal

  • Nucleophilic displacement with 2-amino-6-chloropurine

  • Acidic hydrolysis to remove protecting groups

  • Recrystallization from aqueous media

The final recrystallization step yields pharmaceutical-grade material with ≥99% purity, as verified by HPLC and mass spectrometry .

Mechanism of Antiviral Action

Viral Activation Pathway

Penciclovir's selectivity arises from preferential phosphorylation by viral thymidine kinase (TK), achieving 100-fold higher concentrations in infected versus normal cells . The activation cascade proceeds as:

  • Initial phosphorylation: Viral TK converts penciclovir → penciclovir monophosphate

  • Cellular kinases: Convert monophosphate → triphosphate (PCV-TP)

  • Competitive inhibition: PCV-TP competes with dGTP for viral DNA polymerase

The triphosphate form demonstrates remarkable stability, with an intracellular half-life of 10-20 hours in HSV-infected cells versus 0.7-1 hour for acyclovir triphosphate . This prolonged retention enables less frequent dosing compared to earlier nucleoside analogues.

DNA Polymerase Inhibition

Crystallographic studies reveal PCV-TP binds the DNA polymerase active site through:

  • Hydrogen bonding between the purine N3 and enzyme residue Asn815

  • Hydrophobic interactions with the 3-hydroxymethyl group

  • Ionic stabilization by Mg²⁺ cofactors

This binding mode reduces polymerase processivity by 95% at concentrations ≤1 μM, effectively terminating viral DNA elongation . Notably, human α-DNA polymerase exhibits 10,000-fold lower affinity for PCV-TP, explaining the compound's favorable therapeutic index .

Pharmacokinetic Profile

Absorption and Distribution

Due to poor oral bioavailability (≈5%), systemic administration utilizes the prodrug famciclovir (diacetyl ester) . Following oral famciclovir dosing:

Table 2: Pharmacokinetic Parameters of Famciclovir/Penciclovir

Parameter250 mg Dose500 mg Dose750 mg Dose
Cₘₐₓ (mg/L)1.63.35.1
Tₘₐₓ (h)0.5-1.50.5-1.50.5-1.5
AUC₀–∞ (mg·h/L)8.216.424.6
Renal Clearance (mL/min)32.833.133.5
Plasma t₁/₂ (h)2.1-2.72.1-2.72.1-2.7

Data adapted from

The volume of distribution (1.5 L/kg) indicates extensive tissue penetration, with cerebrospinal fluid concentrations reaching 25% of plasma levels . Protein binding remains <20%, facilitating rapid diffusion into infected cells.

Metabolism and Excretion

Hepatic first-pass metabolism converts famciclovir to penciclovir via:

  • Esterase-mediated deacetylation

  • Aldehyde oxidase-catalyzed oxidation

Renal excretion eliminates 50-60% of the dose unchanged, requiring dosage adjustment in renal impairment (CrCl <30 mL/min) . Non-renal clearance pathways involve hepatic conjugation and biliary excretion.

Spectrum of Antiviral Activity

Primary Targets

Plaque reduction assays demonstrate consistent activity against:

  • HSV-1: EC₅₀ 0.04-1.3 μM

  • HSV-2: EC₅₀ 0.06-2.1 μM

  • VZV: EC₅₀ 2.5-8.7 μM

Notably, 97% of clinical HSV isolates (n=1,204) remain susceptible to penciclovir at concentrations ≤3 μM . Activity against EBV (EC₅₀ 1.8 μM) and minimal CMV inhibition (EC₅₀ >50 μM) mirror acyclovir's profile .

Cellular Selectivity

Comparative cytotoxicity assays in proliferating human cells reveal:

Cell TypeCC₅₀ (μM)Selectivity Index (HSV-1)
Lung Fibroblasts>500>12,500
Keratinocytes>500>12,500
Bone Marrow Progenitors>500>12,500

Data from

This high selectivity (>10⁴) enables long-term topical use (e.g., Denavir® cream) without significant local toxicity.

Resistance Mechanisms

Thymidine Kinase-Dependent Resistance

TK-deficient mutants (≈60% of acyclovir-resistant strains) show complete cross-resistance to penciclovir . Common mutations include:

  • HSV TK: Δ336 (frameshift)

  • VZV TK: Q147Stop (nonsense)

These variants reduce penciclovir phosphorylation by >99%, rendering standard regimens ineffective .

DNA Polymerase Mutations

Altered DNA polymerase (UL30 in HSV) confers variable resistance:

MutationFold Change in EC₅₀Clinical Prevalence
L774F8.212%
D785N5.18%
G841C3.95%

Data from

Notably, certain polymerase mutants (e.g., S724N) retain susceptibility to penciclovir despite acyclovir resistance, suggesting structural differences in triphosphate binding .

Clinical Formulations and Applications

Topical Therapy

Denavir® (1% cream) achieves epidermal concentrations of 50-100 μM after application, exceeding HSV EC₅₀ by 50-fold . Clinical trials demonstrate:

  • Median healing time: 4.3 days vs 5.9 days placebo

  • Pain resolution: 3.1 days vs 4.4 days placebo

Systemic Use via Famciclovir

The prodrug approach overcomes penciclovir's pharmacokinetic limitations:

  • Herpes Zoster: 500 mg TID × 7 days (vesicle clearance: 6.2 days)

  • Genital HSV: 125 mg BID (recurrence risk reduction: 78%)

  • EBV Mucocutaneous: 500 mg TID × 14 days (complete response: 84%)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :